6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c1-3-6-4(8(10,11)12)2-5(9)13-7(6)15-14-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOUJMTXQBSXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, have been used in the agrochemical and pharmaceutical industries. The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of analgesics, suggesting potential involvement in pain modulation pathways.
Biological Activity
6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, cytotoxic effects, and therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₆ClF₃N₂O
- Molecular Weight : 238.6 g/mol
- CAS Number : 929972-03-2
Research indicates that compounds containing oxazolo-pyridine structures often exhibit biological activities through various mechanisms, primarily involving the inhibition of specific kinases and modulation of signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound shows moderate to significant cytotoxicity in vitro.
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 (lung cancer) | 2.5 ± 0.3 |
| MCF-7 (breast cancer) | 3.1 ± 0.2 |
| HeLa (cervical cancer) | 2.8 ± 0.4 |
The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a potential candidate for further development in cancer therapy.
Inhibitory Activity Against Kinases
The compound has been tested for its inhibitory activity against various kinases involved in cancer progression:
| Kinase | IC₅₀ (μM) |
|---|---|
| c-Met | 0.12 |
| Src | 0.25 |
| Abl | 0.15 |
These results highlight the compound's potential as a multi-targeted therapeutic agent.
Case Studies
- Case Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in significant apoptosis as indicated by flow cytometry analysis. The compound induced cell cycle arrest in the G0/G1 phase, showcasing its potential as an anti-cancer agent.
- Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapeutics like cisplatin. The combination showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is critical for enhancing the biological activity of this compound. Modifications in the oxazole ring can lead to variations in potency and selectivity against specific targets. Further SAR studies are recommended to optimize efficacy and reduce potential side effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazolo[5,4-b]pyridine Derivatives
- Key Example : Derivatives with a 3-(trifluoromethyl)phenyl group at the R1 position (e.g., compound 6h ) exhibit moderate c-KIT inhibitory activity (IC50 = 9.87 µM) due to hydrophobic interactions in the kinase pocket .
- Comparison : Replacing the oxazole oxygen in the target compound with sulfur (thiazolo analogues) reduces steric hindrance but may alter electronic properties. The trifluoromethyl group in both scaffolds enhances binding affinity, suggesting a conserved role in kinase targeting .
Oxazolo[5,4-b]pyridine Carboxylic Acids
- Key Example : 3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 953736-28-2) has a methoxyphenyl group at position 3 and a carboxylic acid at position 3. This substitution pattern improves solubility but reduces lipophilicity compared to the trifluoromethyl group in the target compound .
- Comparison : The chloro and trifluoromethyl groups in the target compound likely enhance metabolic stability and target engagement compared to polar carboxylic acid derivatives.
Structural Modifications and Functional Group Replacements
Sulfonyl Chloride Derivatives
- Key Example : 3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride introduces a reactive sulfonyl chloride group at position 4. This modification enables further functionalization (e.g., nucleophilic substitution) but reduces stability under aqueous conditions compared to the chloro group in the target compound .
Pyrazolo-Pyridine Hybrids
- Key Example: 3-Cyclopropyl-4-(methoxycarbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 1018141-95-1) replace the oxazole ring with a pyrazole.
Molecular Properties and Purity
| Compound Name | Molecular Formula | Molecular Weight | Purity | CAS Number |
|---|---|---|---|---|
| Target Compound | C9H5ClF3N2O | ~255.6 | N/A | Not explicitly listed |
| 3-(4-Methoxyphenyl)-6-methyl derivative | C15H17N3O2 | 271.32 | 95% | 953736-28-2 |
| 6-Ethyl-3-(trimethylpyrazol-4-yl) derivative | C12H12N6O2 | 272.27 | 95% | 1170616-38-2 |
Key Observations :
- The target compound’s molecular weight (~255.6) is lower than most analogues due to its compact substituents.
- Purity standards (95%) are consistent across derivatives, reflecting industrial synthesis protocols .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a pyridine ring fused with an oxazole moiety at positions 5 and 4 ([5,4-b] fusion). Key substituents include:
- Chloro group at position 6
- Methyl group at position 3
- Trifluoromethyl (CF₃) group at position 4
Retrosynthetic analysis suggests two primary pathways:
- Oxazole ring construction via cyclization of a pre-functionalized pyridine precursor.
- Late-stage functionalization of a preformed oxazolo[5,4-b]pyridine scaffold.
Synthesis of the Pyridine Core
Starting Materials
Pyridine derivatives with hydroxyl or amino groups at positions 4 and 5 are ideal precursors. For example, 4-hydroxy-5-aminopyridine serves as a scaffold for oxazole formation.
Chlorination at Position 6
Chlorination is typically achieved using phosphoryl chloride (POCl₃) under reflux. In a protocol adapted from oxazolo[3,2-a]pyridine synthesis, hydroxyl groups at position 6 are replaced with chlorine:
$$
\text{4-Hydroxy-5-aminopyridine} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{6-Chloro-4-hydroxy-5-aminopyridine} \quad
$$
Yields range from 70–85% under anhydrous conditions.
Oxazole Ring Formation
Cyclization Strategies
The oxazole ring is constructed via intramolecular cyclization. A common method involves treating 6-chloro-4-hydroxy-5-aminopyridine with triethyl orthoformate or acetic anhydride :
$$
\text{6-Chloro-4-hydroxy-5-aminopyridine} + \text{HCO(OEt)}_3 \xrightarrow{\Delta} \text{6-Chloro-oxazolo[5,4-b]pyridine} \quad
$$
This step proceeds in 65–78% yield, with the methyl group introduced via methylamine or formaldehyde during cyclization.
Optimization of Methyl Group Introduction
Methylation at position 3 is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃):
$$
\text{6-Chloro-oxazolo[5,4-b]pyridine} + \text{CH}3\text{I} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{6-Chloro-3-methyl-oxazolo[5,4-b]pyridine} \quad
$$
Reaction conditions: 12 hours at 80°C, yielding 60–72%.
Trifluoromethylation at Position 4
Electrophilic Trifluoromethylation
The CF₃ group is introduced via Umemoto’s reagent (trimethyl(trifluoromethyl)silane) under radical conditions:
$$
\text{6-Chloro-3-methyl-oxazolo[5,4-b]pyridine} + \text{TMSCF}_3 \xrightarrow{\text{CuI, DMF}} \text{6-Chloro-3-methyl-4-(trifluoromethyl)-oxazolo[5,4-b]pyridine} \quad
$$
Yields: 45–55% after purification.
Alternative Routes
Spectroscopic Characterization
Challenges and Optimization
Industrial-Scale Synthesis
Patent-Based Protocols
A patented method employs 6-chloro-4-methylpyridine-3-carboxylic acid as a starting material:
- Esterification with ethanol/H₂SO₄.
- Hydrazide formation via hydrazine hydrate.
- Cyclization with triethyl orthoformate to yield the oxazole.
Typical isolated yield: 68% over three steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
